3-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide
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Overview
Description
3-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
The synthesis of 3-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Coupling with the phenyl group: The oxadiazole ring is then coupled with a phenyl group through a nucleophilic aromatic substitution reaction. This step often requires the use of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the butanamide moiety: The final step involves the introduction of the butanamide group through an amide coupling reaction. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
3-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
Substitution: The phenyl and oxadiazole rings can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biology: Oxadiazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antiviral, and anticancer properties. They can be used as lead compounds for the development of new drugs.
Medicine: The compound’s potential therapeutic effects make it a candidate for drug development. It can be studied for its efficacy and safety in treating various diseases.
Industry: The compound can be used in the development of new agricultural chemicals, such as pesticides or herbicides, due to its potential biological activities.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a key enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide can be compared with other oxadiazole derivatives, such as:
1,2,4-oxadiazole: A simpler oxadiazole derivative with a wide range of biological activities.
3-phenyl-1,2,4-oxadiazole: Similar to the compound but lacks the butanamide moiety.
4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoic acid: Another oxadiazole derivative with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide |
InChI |
InChI=1S/C19H19N3O2/c1-13(2)12-17(23)20-16-10-8-15(9-11-16)19-21-18(22-24-19)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,20,23) |
InChI Key |
OYYBNXMPRSDSIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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